2-(tert-Butyl)thiazol-4-amine
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Overview
Description
2-(tert-Butyl)thiazol-4-amine is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)thiazol-4-amine typically involves the reaction of tert-butylamine with thioamide under controlled conditions. One common method involves heating a mixture of tert-butylamine and thioamide in the presence of a suitable solvent, such as ethanol, to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)thiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(tert-Butyl)thiazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activities and as a scaffold for drug development.
Industry: Utilized in the production of dyes, fungicides, and biocides
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)thiazol-4-amine involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
4-(tert-Butyl)thiazol-2-amine: Another derivative with potential antimicrobial properties.
N-(thiazol-4-yl)benzamide: Known for its antifungal activities
Uniqueness
2-(tert-Butyl)thiazol-4-amine stands out due to its unique tert-butyl group, which enhances its lipophilicity and potentially improves its bioavailability and interaction with biological targets .
Properties
Molecular Formula |
C7H12N2S |
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Molecular Weight |
156.25 g/mol |
IUPAC Name |
2-tert-butyl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C7H12N2S/c1-7(2,3)6-9-5(8)4-10-6/h4H,8H2,1-3H3 |
InChI Key |
RSERLWNRGAPVCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)N |
Origin of Product |
United States |
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